

(4-BROMO-3-METHYLPHENYLCARBONYL)PYRROLIDINE

physical properties and safety data

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Compound of Interest

Compound Name: (4-BROMO-3-METHYLPHENYLCARBONYL)PYRROLIDINE

Cat. No.: B137811

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An In-depth Technical Guide on (4-Bromo-3-methylphenylcarbonyl)pyrrolidine

For Researchers, Scientists, and Drug Development Professionals

December 29, 2025

Abstract

(4-Bromo-3-methylphenylcarbonyl)pyrrolidine is a chemical compound containing a pyrrolidine ring attached to a substituted phenyl group. While specific experimental data on its physical properties, biological activity, and safety profile are not extensively available in public literature, this guide consolidates the existing information and provides reasoned estimations based on the analysis of its constituent chemical moieties and structurally related compounds. The pyrrolidine scaffold is a well-established pharmacophore in drug discovery, and its derivatives have shown a wide range of biological activities, suggesting that **(4-Bromo-3-methylphenylcarbonyl)pyrrolidine** could be a valuable building block for the synthesis of novel therapeutic agents. This document aims to provide a comprehensive overview for researchers interested in the potential applications of this compound.

Chemical and Physical Properties

Precise experimental data for the physical properties of **(4-Bromo-3-methylphenyl)pyrrolidine** are not readily available. The following tables summarize the known identifiers and predicted properties of the molecule.

Table 1: Chemical Identifiers

Identifier	Value
IUPAC Name	(4-Bromo-3-methylphenyl)(pyrrolidin-1-yl)methanone
CAS Number	149105-15-7
Molecular Formula	C ₁₂ H ₁₄ BrNO
Molecular Weight	268.15 g/mol
SMILES	<chem>CC1=C(C=C(Br)C=C1)C(=O)N2CCCC2</chem>
InChI Key	GBZJGICIURRBHS-UHFFFAOYSA-N

Table 2: Predicted Physical Properties

Property	Value	Source
Density	1.416 ± 0.06 g/cm ³	Predicted
Topological Polar Surface Area (TPSA)	20.31 Å ²	ChemScene
logP	2.99352	ChemScene
Hydrogen Bond Acceptors	1	ChemScene
Hydrogen Bond Donors	0	ChemScene
Rotatable Bonds	1	ChemScene

Safety Data

A comprehensive Safety Data Sheet (SDS) for **(4-Bromo-3-methylphenylcarbonyl)pyrrolidine** is not publicly available. However, based on the known hazards of its parent compound, pyrrolidine, and general principles of chemical safety for halogenated aromatic compounds, caution is advised when handling this substance. The following table outlines precautionary statements provided by a chemical supplier.

Table 3: Precautionary Statements

Code	Statement
P261	Avoid breathing dust/fume/gas/mist/vapours/spray.
P264	Wash skin thoroughly after handling.
P270	Do not eat, drink or smoke when using this product.
P271	Use only outdoors or in a well-ventilated area.
P280	Wear protective gloves/protective clothing/eye protection/face protection.
P302+P352	IF ON SKIN: Wash with plenty of soap and water.
P304+P340	IF INHALED: Remove person to fresh air and keep comfortable for breathing.
P330	Rinse mouth.
P362+P364	Take off contaminated clothing and wash it before reuse.
P405	Store locked up.
P501	Dispose of contents/container to an approved waste disposal plant.

Note: The GHS pictograms and a full hazard statement list are not available. Standard laboratory safety protocols, including the use of a fume hood, gloves, and eye protection,

should be strictly followed.

Experimental Protocols

Proposed Synthesis of (4-Bromo-3-methylphenylcarbonyl)pyrrolidine

A specific experimental protocol for the synthesis of **(4-Bromo-3-methylphenylcarbonyl)pyrrolidine** is not detailed in the available literature. However, a standard and reliable method for the synthesis of N-aryl pyrrolidines is the acylation of pyrrolidine with the corresponding acyl chloride. The following is a proposed experimental protocol based on this general chemical transformation.

Reaction Scheme:

Materials:

- 4-Bromo-3-methylbenzoic acid
- Thionyl chloride (SOCl_2)
- Pyrrolidine
- Anhydrous dichloromethane (DCM)
- Triethylamine (Et_3N) or other suitable base
- Saturated aqueous sodium bicarbonate (NaHCO_3) solution
- Brine
- Anhydrous magnesium sulfate (MgSO_4) or sodium sulfate (Na_2SO_4)
- Standard laboratory glassware and equipment for organic synthesis (round-bottom flasks, condenser, dropping funnel, magnetic stirrer, etc.)
- Equipment for purification (rotary evaporator, column chromatography setup with silica gel)

Procedure:

- Preparation of 4-Bromo-3-methylbenzoyl chloride:
 - In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 4-bromo-3-methylbenzoic acid (1.0 eq) in an excess of thionyl chloride (e.g., 5-10 eq).
 - Heat the reaction mixture to reflux and maintain for 2-4 hours, or until the evolution of gas (HCl and SO₂) ceases.
 - Allow the mixture to cool to room temperature and remove the excess thionyl chloride under reduced pressure using a rotary evaporator. The resulting crude 4-bromo-3-methylbenzoyl chloride can be used in the next step without further purification.
- Acylation of Pyrrolidine:
 - In a separate round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve pyrrolidine (1.1 eq) and triethylamine (1.2 eq) in anhydrous dichloromethane.
 - Cool the solution to 0 °C using an ice bath.
 - Dissolve the crude 4-bromo-3-methylbenzoyl chloride (1.0 eq) in anhydrous dichloromethane and add it dropwise to the cooled pyrrolidine solution via a dropping funnel over 30 minutes.
 - After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 2-4 hours, monitoring the reaction progress by thin-layer chromatography (TLC).
- Work-up and Purification:
 - Once the reaction is complete, quench the reaction by adding water.
 - Transfer the mixture to a separatory funnel and wash sequentially with saturated aqueous sodium bicarbonate solution, water, and brine.
 - Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

- Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to yield the pure **(4-Bromo-3-methylphenylcarbonyl)pyrrolidine**.

Characterization: The structure and purity of the final product should be confirmed by analytical techniques such as ^1H NMR, ^{13}C NMR, and mass spectrometry.

Proposed Protocol for Biological Activity Screening: Monoamine Transporter Inhibition Assay

Given that many pyrrolidine derivatives exhibit activity as monoamine uptake inhibitors, a plausible biological application for **(4-Bromo-3-methylphenylcarbonyl)pyrrolidine** is in the modulation of neurotransmitter transporters. The following is a proposed experimental protocol to screen for its inhibitory activity on the dopamine transporter (DAT), serotonin transporter (SERT), and norepinephrine transporter (NET).

Principle: This assay measures the ability of the test compound to inhibit the uptake of radiolabeled monoamines ($[^3\text{H}]$ dopamine, $[^3\text{H}]$ serotonin, or $[^3\text{H}]$ norepinephrine) into cells expressing the respective transporters.

Materials:

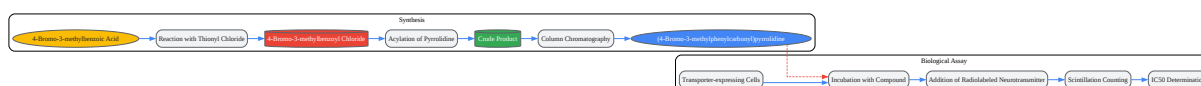
- Cell lines stably expressing human DAT, SERT, or NET (e.g., HEK293-hDAT, HEK293-hSERT, HEK293-hNET)
- Cell culture medium and supplements
- $[^3\text{H}]$ Dopamine, $[^3\text{H}]$ Serotonin, and $[^3\text{H}]$ Norepinephrine
- **(4-Bromo-3-methylphenylcarbonyl)pyrrolidine** (test compound)
- Known inhibitors of DAT, SERT, and NET (e.g., GBR 12909 for DAT, fluoxetine for SERT, desipramine for NET) for use as positive controls
- Assay buffer (e.g., Krebs-Ringer-HEPES buffer)
- Scintillation cocktail and a liquid scintillation counter

Procedure:

- Cell Culture: Culture the transporter-expressing cell lines under standard conditions until they reach the desired confluency for the assay.
- Compound Preparation: Prepare a stock solution of **(4-Bromo-3-methylphenylcarbonyl)pyrrolidine** in a suitable solvent (e.g., DMSO) and then prepare serial dilutions in the assay buffer to achieve a range of test concentrations.
- Assay Performance:
 - Plate the cells in a 96-well plate and allow them to adhere.
 - Wash the cells with assay buffer.
 - Pre-incubate the cells with various concentrations of the test compound or the appropriate positive control for a defined period (e.g., 15-30 minutes) at the assay temperature (e.g., room temperature or 37 °C).
 - Initiate the uptake reaction by adding the radiolabeled monoamine at a concentration near its K_m value.
 - Incubate for a short period (e.g., 5-15 minutes) to ensure measurement of the initial rate of uptake.
 - Terminate the uptake by rapidly washing the cells with ice-cold assay buffer.
 - Lyse the cells and measure the amount of radioactivity taken up using a liquid scintillation counter.
- Data Analysis:
 - Determine the non-specific uptake by including a high concentration of a known inhibitor.
 - Subtract the non-specific uptake from all measurements to obtain the specific uptake.
 - Calculate the percentage of inhibition for each concentration of the test compound relative to the vehicle control.

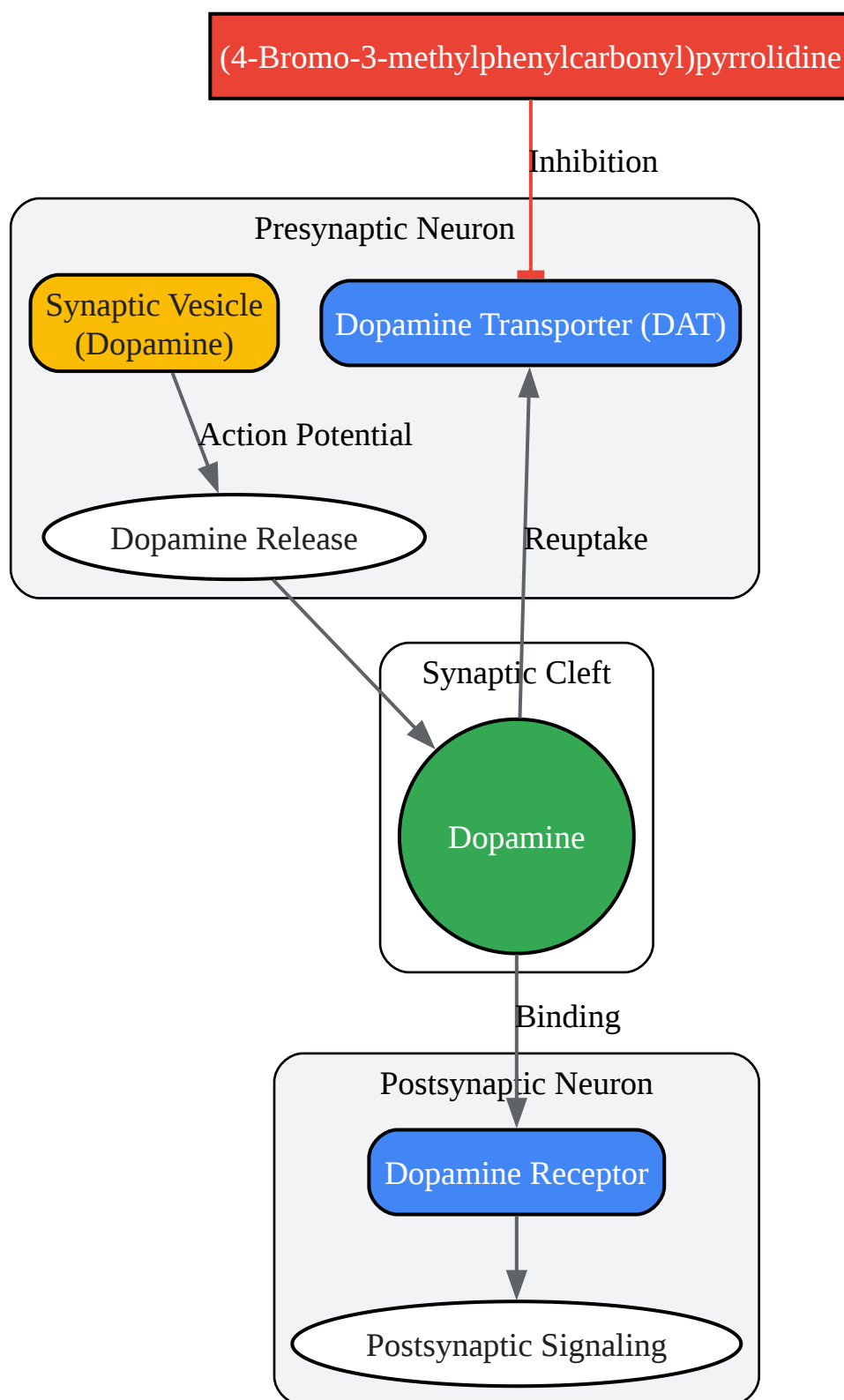
- Plot the percentage of inhibition against the logarithm of the compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value (the concentration of the compound that inhibits 50% of the specific uptake).

Mandatory Visualizations



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Caption: Proposed workflow for the synthesis and biological evaluation of the compound.



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Caption: Hypothetical mechanism of action: Inhibition of the dopamine transporter.

Conclusion

(4-Bromo-3-methylphenylcarbonyl)pyrrolidine represents a potentially valuable chemical entity for further investigation in the field of drug discovery. While a comprehensive dataset on its properties is currently lacking, this guide provides a foundational understanding based on available information and scientific precedent. The proposed synthesis and biological screening protocols offer a starting point for researchers to explore the therapeutic potential of this and related compounds. Further experimental validation of the physical, chemical, and biological properties outlined herein is essential for advancing our knowledge of this molecule.

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